(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea
Description
The compound (3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea is a urea-based derivative featuring a quinazolinone core. Its structure includes a 2-cyanophenyl group at the urea’s terminal nitrogen and a 3-(2-methoxyethyl)-substituted quinazolinone moiety. The (3E) configuration denotes the spatial arrangement of the exocyclic double bond in the quinazolinylidene system, which is critical for its electronic and steric properties.
Properties
IUPAC Name |
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-27-11-10-24-17(14-7-3-5-9-16(14)22-19(24)26)23-18(25)21-15-8-4-2-6-13(15)12-20/h2-9,14H,10-11H2,1H3,(H,21,25)/b23-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMFNHRPQHPXNP-HAVVHWLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC(=O)NC2=CC=CC=C2C#N)C3C=CC=CC3=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1/C(=N/C(=O)NC2=CC=CC=C2C#N)/C3C=CC=CC3=NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E)-1-(2-cyanophenyl)-3-[3-(2-methoxyethyl)-2-oxo-4aH-quinazolin-4-ylidene]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 365.4 g/mol. The structure consists of a quinazoline moiety linked to a urea group, which is characteristic of many bioactive compounds in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein targets involved in cancer progression. The compound has shown promising results in inhibiting the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .
Antiproliferative Activity
Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes key findings regarding its IC50 values:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| A549 (Lung Cancer) | 17.7 | Comparable to Sorafenib (17.3) |
| HCT116 (Colon Cancer) | 6.1 | Significant reduction observed |
| PC3 (Prostate Cancer) | Not specified | Moderate inhibition noted |
These results indicate that the compound exhibits moderate to significant antiproliferative effects, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Quinazolinone Derivatives : A series of quinazolinone-based compounds were synthesized and evaluated for their biological activity. The study found that derivatives similar to this compound exhibited significant antiproliferative effects across multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Molecular Docking Studies : Molecular docking simulations have demonstrated that the urea structure can effectively interact with target proteins, forming hydrogen bonds that enhance binding affinity. This supports the hypothesis that structural modifications can lead to improved biological activity .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the quinazoline ring and the urea moiety significantly influence biological activity. For instance, substituents at specific positions can enhance potency and selectivity towards cancer cell lines. The integration of methoxyethyl groups has been shown to improve solubility and bioavailability, further enhancing therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three structurally related urea derivatives (Table 1):
Table 1. Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The target compound prioritizes electron-withdrawing groups (cyano) and polar ether chains (2-methoxyethyl), which may enhance solubility compared to halogenated analogs like Compound 2k or the 4-chlorophenyl derivative . Compound 2k incorporates a thiazole-piperazine backbone and halogen atoms (Cl, F), likely improving membrane permeability but increasing molecular weight (762.2 vs. ~398 for the target) .
Synthetic Complexity: The target compound’s synthesis is inferred to involve urea formation between a 2-cyanophenyl isocyanate and a pre-functionalized quinazolinone. In contrast, Patent Example 5 derivatives use carbamate intermediates and imidazoline coupling agents, suggesting divergent synthetic pathways.
Spectral and Analytical Data: Compound 2k provides detailed ¹H-NMR signals (e.g., aromatic protons at δ 7.86–7.80 ppm, NH peaks at δ 11.42 ppm), which could serve as a benchmark for verifying the target compound’s structure. The 4-chlorophenyl analog lacks explicit spectral data but shares a quinazolinone-urea scaffold, implying comparable stability and hydrogen-bonding capacity.
Physicochemical and Functional Implications
- Polarity and Solubility : The 2-methoxyethyl group in the target compound may confer higher aqueous solubility than the tetrahydrofuranmethyl group in the 4-chlorophenyl analog due to increased flexibility and oxygen content.
- Bioactivity Potential: While biological data are absent for the target compound, the urea-quinazolinone framework is associated with kinase inhibition (e.g., EGFR, VEGFR) in analogs like Compound 2k . The cyano group could act as a hydrogen-bond acceptor, mimicking ATP-binding site interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
